Product packaging for beta-Rhodomycinone(Cat. No.:CAS No. 5012-65-7)

beta-Rhodomycinone

Cat. No.: B3343007
CAS No.: 5012-65-7
M. Wt: 386.4 g/mol
InChI Key: XGUMQVUWZOLAQN-RNFJLKLCSA-N
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Description

beta-Rhodomycinone (CAS 5012-65-7) is an anthracycline-type compound that serves as a key aglycone scaffold in the biosynthesis of clinically significant antibiotics and cytotoxic agents . With a molecular formula of C20H18O8 and a molecular weight of 386.36 g/mol , it is a natural metabolite isolated from microbial sources, most notably from strains of Streptomyces griseus and Streptomyces violaceus . Its primary research value lies in its pronounced cytotoxic activity. Studies have demonstrated that this compound exhibits potent cytotoxicity against a panel of human cancer cell lines, including Caco2 (colon adenocarcinoma) and Hela (cervical carcinoma), with activity levels comparable to the positive control doxorubicin . The compound functions as a core structural unit for more complex anthracycline drugs. It can be biologically converted through microbial fermentation to produce advanced antibiotic analogs such as betaclamycin and aclarubicin derivatives, which are of interest for their antitumor properties . This makes it an invaluable intermediate for researchers exploring the structure-activity relationships of anthracyclines and developing novel anticancer agents. This compound is provided For Research Use Only. It is strictly intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O8 B3343007 beta-Rhodomycinone CAS No. 5012-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUMQVUWZOLAQN-RNFJLKLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198214
Record name beta-Rhodomycinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5012-65-7
Record name beta-Rhodomycinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005012657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Rhodomycinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Beta Rhodomycinone

Identification and Characterization of Biosynthetic Gene Clusters for Rhodomycinones

The genetic blueprints for the production of rhodomycinones, including beta-rhodomycinone, are located in biosynthetic gene clusters (BGCs) within the genomes of producing organisms, primarily bacteria of the genus Streptomyces. jic.ac.uk These clusters are organized groups of genes that code for the enzymes and regulatory proteins required for the synthesis of a specific secondary metabolite. jic.ac.uk

In Streptomyces violaceus, the gene cluster responsible for β-rhodomycin biosynthesis has been identified and characterized. A key gene within this cluster is rhoG, which encodes a glycosyltransferase. nih.gov Sequencing analysis has revealed that rhoG is situated within a larger cluster of genes dedicated to the biosynthesis of the deoxysugar moiety that is ultimately attached to the rhodomycinone aglycone. nih.gov The disruption of the rhoG gene leads to the complete cessation of β-rhodomycin production and the accumulation of its precursor, ε-rhodomycinone, confirming its essential role in the glycosylation step of the pathway. nih.gov

Similarly, the biosynthesis of related anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922) in Streptomyces peucetius involves a well-characterized gene cluster containing the dnm genes. These genes are responsible for the synthesis of the sugar component, TDP-L-daunosamine, and its subsequent attachment to the aglycone. nih.gov The high degree of similarity among anthracycline BGCs allows for a comparative understanding of the genes involved in rhodomycinone biosynthesis.

Table 1: Key Genes in Rhodomycinone Biosynthesis

Gene Organism Encoded Protein/Function Reference
rhoG Streptomyces violaceus Glycosyltransferase responsible for attaching the sugar moiety to ε-rhodomycinone. nih.gov
dnmL, dnmM Streptomyces peucetius Glucose-1-phosphate thymidylyltransferase and TDP-glucose-4,6-dehydratase, involved in deoxysugar precursor synthesis. nih.gov
dnmJVUTS Streptomyces peucetius Genes encoding the minimal enzymatic machinery for L-daunosamine biosynthesis and attachment. nih.gov
rdmB Streptomyces purpurascens Aclacinomycin-10-hydroxylase, involved in late-stage oxidation. nih.gov
rdmC Streptomyces purpurascens Aclacinomycin methyl esterase, involved in tailoring reactions. nih.gov

Enzymatic Steps and Catalytic Mechanisms in this compound Biogenesis

The formation of this compound from simple precursors is a multi-step enzymatic cascade. This process begins with the creation of a polyketide chain, which then undergoes a series of modifications to yield the final tetracyclic structure.

The biosynthesis of rhodomycinones is initiated by type II polyketide synthases (PKSs). nih.gov These are multi-enzyme complexes that catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA as a starter unit and malonyl-CoA as extender units, to form a linear polyketide chain. nih.govnih.gov The process is analogous to fatty acid synthesis but with key differences that lead to the generation of a poly-β-keto chain. nih.gov The length of the polyketide chain is determined by the PKS complex. For anthracyclines, a decaketide backbone is typically assembled.

Following the assembly of the linear polyketide chain, a series of cyclization and aromatization reactions occur to form the characteristic four-ringed anthracycline core. This process is catalyzed by a set of tailoring enzymes, including cyclases and aromatases. nih.gov These enzymes ensure the correct folding of the polyketide chain and catalyze the intramolecular aldol (B89426) condensations that lead to the formation of the ring system with specific stereochemistry. researchgate.net The precise mechanisms of these cyclases dictate the regiospecificity of ring formation, which is crucial for the subsequent enzymatic modifications.

A critical step in the biosynthesis of many bioactive anthracyclines is the attachment of one or more sugar moieties to the aglycone core, a process known as glycosylation. nih.govfrontiersin.org In the biosynthesis of β-rhodomycin, the aglycone ε-rhodomycinone is glycosylated. nih.gov This reaction is catalyzed by specific glycosyltransferases, such as the RhoG protein in Streptomyces violaceus. nih.gov These enzymes recognize the aglycone substrate and a nucleotide-activated deoxysugar, such as TDP-L-daunosamine, and catalyze the formation of a glycosidic bond. nih.gov The sugar components themselves are synthesized from primary metabolites through a dedicated pathway encoded by genes within the biosynthetic cluster. nih.govnih.gov The presence and nature of the sugar moieties are often essential for the biological activity of the final anthracycline compound. nih.gov

After the initial formation and glycosylation of the anthracycline scaffold, a series of late-stage tailoring reactions occur to produce the final rhodomycin (B1170733) structures. These modifications are carried out by enzymes such as hydroxylases, oxidoreductases, and methyltransferases. nih.govnih.gov

For instance, in Streptomyces purpurascens, the enzyme RdmE (aklavinone-11-hydroxylase) is responsible for the hydroxylation of aklavinone (B1666741) to produce ε-rhodomycinone. nih.gov This enzyme has also been shown to hydroxylate 11-deoxy-beta-rhodomycinone to yield this compound. nih.gov Other enzymes, such as RdmB (aclacinomycin-10-hydroxylase) and RdmC (aclacinomycin methyl esterase), are involved in modifications at other positions of the anthracycline core. nih.gov These late-stage modifications contribute to the structural diversity of the rhodomycin family of compounds.

Table 2: Key Enzymes and Reactions in this compound Biosynthesis

Enzyme Class Specific Enzyme Example Reaction Catalyzed Reference
Polyketide Synthase (Type II) - Iterative condensation of malonyl-CoA to form a linear polyketide chain. nih.gov
Cyclase/Aromatase DpsF, DpsY, DnrD Stereoselective cyclization and aromatization of the polyketide chain to form the tetracyclic core. nih.gov
Glycosyltransferase RhoG Glycosylation of ε-rhodomycinone. nih.gov
Hydroxylase RdmE (Aklavinone-11-hydroxylase) Hydroxylation of aklavinone to ε-rhodomycinone and 11-deoxy-beta-rhodomycinone to this compound. nih.gov
Oxygenase DnrG, DnrF Oxygenation reactions on the anthracycline scaffold. nih.gov

Regulation of this compound Biosynthesis in Producing Organisms

The production of secondary metabolites like this compound in Streptomyces is tightly regulated to coincide with specific stages of the bacterial life cycle, often during stationary phase. nih.govfrontiersin.org This regulation occurs at multiple levels and involves a complex interplay of pathway-specific and global regulatory proteins.

The expression of the biosynthetic genes for rhodomycinones is often controlled by a pathway-specific transcriptional activator, which is typically encoded by a gene located within the BGC itself. frontiersin.org These regulators can be responsive to various internal and external signals, including nutrient limitation and the accumulation of small signaling molecules. frontiersin.orgfrontiersin.org For example, hormone-like signaling molecules, known as autoregulators, can bind to specific receptor proteins and trigger a cascade that leads to the activation of antibiotic biosynthesis. frontiersin.org Additionally, the final products or intermediates of the biosynthetic pathway can sometimes act as feedback regulators, fine-tuning their own production. frontiersin.org This intricate regulatory network ensures that the energetically expensive process of antibiotic production is carried out efficiently and at the appropriate time.

Biotransformation and Enzymatic Modifications of this compound Analogs

The structural modification of this compound and its analogs through biotransformation is a key strategy for generating novel anthracycline derivatives with potentially improved therapeutic properties. mdpi.com These modifications are often carried out by enzymes originating from the secondary metabolic pathways of various Streptomyces species, the natural producers of many anthracyclines. mdpi.comfrontiersin.org These enzymatic reactions offer high regio- and stereoselectivity, which is often difficult to achieve through chemical synthesis alone. oup.com

Research into the enzymatic modification of rhodomycinone analogs has largely focused on the gene products of rhodomycin biosynthesis clusters. For instance, enzymes encoded by the rdm gene cluster from Streptomyces purpurascens have been shown to tailor various rhodomycinone precursors and related aclacinomycins. oup.comnih.gov

One of the key enzymes in this process is RdmE, an aklavinone-11-hydroxylase. oup.comnih.gov In addition to its role in the biosynthesis of ε-rhodomycinone from aklavinone, RdmE has been demonstrated to catalyze the hydroxylation of 11-deoxy-β-rhodomycinone to form β-rhodomycinone. oup.comnih.gov This conversion occurs both in vivo and in vitro, with studies indicating that 11-deoxy-β-rhodomycinone is a more favorable substrate for this transformation than aklavinone. oup.com This suggests that the presence of a hydroxyl group at C-10, as opposed to a carbomethoxyl group, facilitates the subsequent hydroxylation at C-11. oup.com

Further modifications of related analogs are catalyzed by other enzymes from the same cluster. RdmC, an aclacinomycin methyl esterase, and RdmB, an aclacinomycin-10-hydroxylase, act on glycosylated derivatives. oup.comnih.gov For example, RdmC converts aclacinomycin T to 15-demethoxyaclacinomycin T, which is then a substrate for RdmB, leading to the formation of 10-decarbomethoxyaclacinomycin T and subsequently rhodomycin B. oup.comnih.gov The efficiency of these enzymes is highest on monosaccharide derivatives like aclacinomycin T, with a significant decrease in activity observed on analogs with two or three sugar moieties. nih.gov

The following table summarizes the enzymatic modifications of this compound analogs and related compounds by enzymes from the S. purpurascens rdm gene cluster.

EnzymeSubstrateProductModification Type
RdmE (aklavinone-11-hydroxylase)11-deoxy-β-rhodomycinoneβ-rhodomycinoneHydroxylation
RdmE (aklavinone-11-hydroxylase)Aklavinoneε-rhodomycinoneHydroxylation
RdmC (aclacinomycin methyl esterase)Aclacinomycin T15-demethoxyaclacinomycin TDemethylation
RdmB (aclacinomycin-10-hydroxylase)15-demethoxyaclacinomycin T10-decarbomethoxyaclacinomycin TDecarboxylation & Hydroxylation

These enzymatic transformations highlight the potential for combinatorial biosynthesis and biocatalysis to create a diverse array of rhodomycinone derivatives. mdpi.com By utilizing these specific enzymes, it is possible to introduce targeted modifications to the aglycone structure, which can influence the biological activity of the resulting compounds. nih.gov Further research into the substrate specificity and catalytic mechanisms of these and other related enzymes will continue to expand the toolbox for generating novel anthracycline analogs. nih.gov

Chemical Synthesis and Derivatization Strategies for Beta Rhodomycinone and Analogs

Total Synthesis Approaches to the beta-Rhodomycinone Aglycone Moiety

The total synthesis of the this compound aglycone is a complex undertaking, requiring precise control over multiple stereocenters and functional groups within a rigid tetracyclic framework.

Regioselective and Stereoselective Synthetic Methodologies

Significant progress has been made in achieving regioselective and stereoselective control during the synthesis of anthracyclinone aglycones, including rhodomycinones. One notable strategy involves the use of chiral AB- and CD-building blocks that are coupled regioselectively to construct the tetracyclic system rsc.org. For example, the first asymmetric synthesis of (-)-γ-rhodomycinone was reported using a novel regioselective coupling reaction between chiral building blocks rsc.org. The stereochemistry of the secondary alcohols within the molecule is crucial and has been addressed through stereoselective reductions and the use of chiral auxiliaries or reagents rsc.org. Furthermore, the synthesis of specific sugar moieties, such as L-daunosamine, has also seen advancements in stereoselective synthesis jst.go.jp.

Semi-Synthesis and Late-Stage Derivatization of this compound

Semi-synthesis, which involves modifying naturally occurring or readily accessible precursors, offers a more practical route to a diverse range of this compound analogs. This approach leverages the existing complex structure of the aglycone or glycosylated forms.

Strategies for Glycosidic Linkage Formation

The formation of the glycosidic linkage, connecting the sugar moiety (typically daunosamine) to the aglycone core, is a critical step in the synthesis of active anthracycline antibiotics. Various glycosylation methods have been employed, with a focus on achieving high regioselectivity and stereoselectivity, often favoring the biologically relevant α-linkage.

Imidate Donors: Benzoylated imidate donors have proven highly effective for the stereo- and regioselective glycosylation of anthracyclines, including 4-deoxy-ε-rhodomycinone derivatives. These methods offer high efficiency and operational simplicity researchgate.netnih.gov. For instance, using benzoylated glucose trichloroacetimidate (B1259523) as a donor resulted in improved stereoselectivity, yielding a mixture of glucosides with a favorable α:β ratio researchgate.net. Acetylated imidate donors were found to be less effective in terms of stereoselectivity researchgate.net.

Other Methods: Koenigs-Knorr conditions have also been utilized for the glycosidation of anthracyclinones with appropriate sugars researchgate.net.

Enzymatic Glycosylation: Combinatorial biosynthetic systems employing glycosyltransferases have emerged as powerful tools for generating novel glycosylated derivatives. These systems can convert aglycones like ε-rhodomycinone into various glycosylated products by using engineered enzymes and nucleotide-activated deoxysugars mdpi.comresearchgate.netmdpi.comdovepress.com.

Table 1: Glycosylation Methods and Stereoselectivity

Glycosylation Donor/MethodAglycone SubstrateReported α:β Ratio (approx.)Key FeaturesReferences
Benzoylated glucose trichloroacetimidate4-deoxy-ε-rhodomycinone1:25High efficiency, regioselectivity, stereoselectivity, operational simplicity researchgate.netnih.gov
Acetylated imidate donorVarious anthracyclines1:5Moderate stereoselectivity researchgate.net
Koenigs-Knorr conditions4-demethoxy-9-hydroxymethyl-9-deacetyl daunorubicinoneN/AUsed for glycosidation with various sugars researchgate.net
Trimethylsilyl triflate (with specific donors)ε-rhodomycinoneHigh yield (α-glycosyl)Used for synthesis of 7-O-glycosyl derivatives nih.gov
Glycosyltransferases (enzymatic)ε-rhodomycinoneN/ACombinatorial biosynthesis, production of unnatural glycosides mdpi.comresearchgate.netmdpi.comdovepress.com

Modifications of the Aglycone Core

Modifications to the aglycone core of this compound are central to generating analogs with altered pharmacological properties. These modifications often target specific hydroxyl groups or introduce new functionalities.

Hydroxylation: The hydroxylation at the C-11 position is a key step in the biosynthesis of ε-rhodomycinone from aklavinone (B1666741), catalyzed by enzymes like RdmE escholarship.orgacs.org.

Methylation: The methylation of the 4-OH group of β-rhodomycinone has been achieved to synthesize 4-O-methyl-β-rhodomycinone derivatives, which can then be further glycosylated researchgate.net.

Functional Group Elaboration: Strategies have been developed to elaborate functionalities at positions C-7 and C-9 of the aglycone, which are critical sites for glycosylation and other modifications researchgate.netbiomedpharmajournal.org. For example, modifications at the C-7 position are common for glycosidic linkage formation nih.gov.

Table 2: Aglycone Modifications and Resulting Analogs

Modification SiteType of ModificationResulting Aglycone/Analog ClassKey Reagents/EnzymesReferences
C-11Hydroxylationε-rhodomycinoneRdmE, DnrF escholarship.orgacs.org
4-OHMethylation4-O-methyl-β-rhodomycinoneMeI/Cs₂CO₃ researchgate.net
C-7Glycosylation7-O-glycosylated derivativesVarious donors researchgate.netnih.govnih.gov
C-9ElaborationModified analogsVarious methods researchgate.netbiomedpharmajournal.org

Introduction of Novel Substituents and Linkers

The introduction of novel substituents and linkers allows for fine-tuning of the biological activity and physicochemical properties of this compound derivatives.

Sugar Moiety Modifications: Beyond glycosylation, modifications to the sugar residues themselves are common. For instance, replacing the 3'-amino group in the sugar with a hydroxyl group has been explored researchgate.net. The synthesis of derivatives with different sugar residues or modified sugar chains is also a significant area of research mdpi.comresearchgate.netdovepress.com.

Aglycone Substitutions: The introduction of novel substituents onto the aglycone core, such as the 4-O-methyl group, can alter the compound's properties researchgate.net. Furthermore, the synthesis of 4-demethoxy analogs and other structural variations has been reported researchgate.net.

Linker Strategies: While not explicitly detailed for this compound in the provided snippets, the general concept of introducing linkers is a common strategy in medicinal chemistry for creating prodrugs or conjugating molecules, which could be applied to this compound derivatives for targeted delivery or altered pharmacokinetic profiles. The synthesis of 3'-morpholinyl derivatives represents an example of introducing new functional groups onto the sugar moiety nih.gov.

Compound List:

β-Rhodomycinone

Rhodomycinones

Daunomycinone

Ciclamycin 0

Ciclamycin-daunomycin hybrid

Adriamycin

Daunorubicin (B1662515) (Daunomycin)

4-Deoxy-ε-rhodomycinone

Steffinycinone

Daunosamine (B1196630) chloride

ε-Rhodomycinone (Epsilon-rhodomycinone)

Aklavinone

γ-Rhodomycinone

4-Dehydroxy-l-hydroxy-γ-rhodomycinone

4-O-Methyl-β-rhodomycinone

4-O-Methyl-10-O-trifluoroacetyl-β-rhodomycinone

7-O-α-L-Daunosaminyl-4-O-methyl-β-rhodomycinone

7-O-α-L-Daunosaminyl-β-rhodomycinone

7-O-α-L-Daunosaminyl-ε-isorhodomycinone

7-O-α-L-Rhodosaminyl-ε-isorhodomycinone

ε-Isorhodomycinone

ε-Rhodomycinone (epsilon-RMN)

ε-Isorhodomycinone (epsilon-isoRMN)

3'-Morpholinyl-epsilon-(iso)rhodomycins

1-O-tert-Butyldimethylsilyl-2,3-6-trideoxy-4-O-p-nitrobenzoyl-3-trifluoroacetamido-beta-L-lyxo-hexopyranose

2,3,6-Trideoxy-4-O-p-nitrobenzoyl-3-trifluoroacetamido-L-lyxo-hexopyrano se

1,4-Bis-O-p-nitrobenzoyl-3-N-trifluoroacetyl-L-daunosamine

Epirubicin

Idarubicin

Carminomycin

Cyclopenta-annulated anthraquinones

Mono- and bis-hydroxyalkyl-anthraquinones

Chemoenzymatic Synthesis of this compound and Related Glycosides

Chemoenzymatic synthesis represents a powerful strategy for producing complex glycosylated natural products like this compound derivatives. This approach synergistically combines the precision of chemical synthesis for constructing the aglycone with the high specificity and efficiency of enzymes for catalyzing glycosylation reactions. Glycosylation is a critical step in the biosynthesis of many bioactive anthracyclines, including this compound, where sugar residues significantly influence their pharmacological properties oup.comcsic.esoup.com.

Glycosyltransferases (GTFs) are key enzymes responsible for transferring activated sugar donors (e.g., nucleotide-activated sugars) to acceptor molecules, such as the this compound aglycone or its precursors oup.comcsic.es. For instance, studies have identified GTF genes, such as rhoG, involved in the glycosylation of O-rhodomycinone to produce L-rhodomycin, indicating that similar enzymatic machinery is crucial for this compound biosynthesis oup.comoup.com. These enzymes can catalyze the transfer of specific deoxyaminosugars to defined positions on the aglycone, such as C-7 and C-10, leading to the formation of the diglycosidic structure characteristic of beta-Rhodomycin oup.com.

The chemoenzymatic approach can involve the chemical synthesis of the this compound aglycone, followed by enzymatic glycosylation using isolated enzymes or whole-cell biocatalysts csic.esresearchgate.net. Alternatively, biosynthetic pathways can be engineered in heterologous hosts to produce specific glycosylated products. For example, genetic engineering of Streptomyces strains has been employed to generate hybrid anthracyclines, including glycosides of this compound, by introducing relevant gene clusters researchgate.net. This integration of chemical and enzymatic steps allows for precise control over the glycosylation pattern, which is often challenging to achieve through purely chemical methods due to the stereochemical complexity of sugars and the presence of multiple reactive functional groups on the aglycone csic.esresearchgate.net.

Combinatorial Chemistry and Directed Evolution Approaches for this compound Analog Generation

The generation of diverse this compound analogs is crucial for exploring structure-activity relationships and discovering compounds with enhanced therapeutic potential. Combinatorial biosynthesis and directed evolution offer powerful tools for achieving this goal, moving beyond traditional chemical modification.

Combinatorial Biosynthesis: This approach leverages the modular nature of biosynthetic pathways, particularly polyketide synthases (PKSs) and glycosyltransferases, to create novel molecular architectures. By combining genes from different biosynthetic gene clusters or by modifying existing genes, researchers can generate libraries of hybrid anthracyclines. For example, engineered Streptomyces venezuelae strains have been utilized as a platform for combinatorial biosynthesis to convert exogenous aglycones, such as ε-rhodomycinone, into various glycosylated doxorubicin (B1662922) analogs researchgate.netnih.govdovepress.com. This involves heterologously expressing genes responsible for deoxysugar biosynthesis and transfer, thereby altering the glycosylation pattern of the anthracycline core.

Furthermore, metabolic engineering strategies have been employed to functionalize the anthracyclinone scaffold itself. By engineering multioxygenase cassettes or swapping PKS enzymes, researchers have achieved regioselective C-H oxygenation, leading to the production of novel anthracyclinone analogs. For instance, studies have reported the generation of this compound analogs through the expression of specific genes (e.g., rdmE, rdmC, rdmB) that catalyze hydroxylation reactions, yielding compounds with modified aglycones acs.org. These efforts have resulted in the production of numerous anthracyclinones, including novel hydroxylated derivatives, demonstrating the power of combinatorial biosynthesis in expanding structural diversity acs.org.

Directed Evolution: Directed evolution is a powerful enzyme engineering technique that iteratively improves the catalytic properties of enzymes through cycles of mutagenesis and selection. This approach can be applied to enzymes involved in this compound biosynthesis or modification, such as glycosyltransferases, hydroxylases, or PKS tailoring enzymes, to enhance their activity, alter their substrate specificity, or improve their stability researchgate.netethz.chacs.org. By evolving these enzymes, it becomes possible to synthesize unnatural glycosylation patterns or to modify the aglycone in novel ways, thereby generating a wider array of this compound analogs. For example, directed evolution can be used to optimize the substrate promiscuity of glycosyltransferases, enabling them to attach a broader range of sugars to the this compound aglycone or to accept modified aglycone substrates researchgate.net.

Mutasynthesis: Mutasynthesis is another strategy for analog generation that involves using mutant strains deficient in specific biosynthetic pathways. These mutants are then fed with synthetic precursor analogs, which are incorporated into the final product, leading to the formation of novel compounds psu.edu. This method allows for the introduction of non-natural building blocks into the this compound structure, thereby creating a diverse set of derivatives.

Data Table: Examples of Engineered this compound Analogs and Associated Enzymes

AnalogPrecursor SubstrateKey Enzymes Involved in ModificationNature of ModificationReported Production Titer (approx.)
251RdmE, EamC/RdmC, RdmB11-hydroxylation30.3 ± 10 mg/L
264RdmE, EamC/RdmC, RdmB10-hydroxylation9.3 ± 4 mg/L

Note: Substrates 1 and 4 refer to specific chemical structures used in the cited research acs.org. The enzymes RdmE, EamC/RdmC, and RdmB are involved in the hydroxylation pathways.

List of Compound Names Mentioned:

this compound

O-rhodomycinone

ε-rhodomycinone

L-rhodomycin

Doxorubicin

Aclacinomycin A

Nogalamycin (B1679386)

Aclarubicin

Daunorubicin

Sipanmycin

Narbonmycin

Advanced Structural Analysis and Elucidation Methodologies

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic techniques provide detailed information about the molecular structure by analyzing the interaction of compounds with electromagnetic radiation or by measuring their mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. For beta-Rhodomycinone, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to confirm its structure and assign specific atoms.

1D NMR (¹H and ¹³C NMR): These techniques provide information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shifts and splitting patterns observed in ¹H NMR spectra, along with the ¹³C NMR data, offer initial clues about the types of functional groups and the connectivity of atoms within the molecule. nih.govnih.govresearchgate.netmdpi.com

2D NMR Spectroscopy: To establish definitive structural assignments and confirm connectivity, advanced 2D NMR experiments are critical. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY: This experiment reveals proton-proton couplings, mapping out the proton framework of the molecule. nih.govmdpi.com

HSQC: This technique correlates protons directly bonded to carbons, providing information about the carbon-hydrogen framework and aiding in the assignment of ¹³C NMR signals. nih.govnih.govmdpi.com

These combined NMR datasets allow for the unambiguous assignment of each atom in this compound, confirming its identity and distinguishing it from related compounds. nih.govnih.govresearchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound and for providing insights into its structure through fragmentation patterns.

Molecular Formula Determination: MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), can accurately determine the mass-to-charge ratio (m/z) of ions. This allows for the calculation of the molecular weight and, with high-resolution MS, the precise molecular formula. For instance, gamma-rhodomycinone, structurally related to this compound, has shown a pseudomolecular ion peak at m/z 369.09 (M-H) corresponding to the molecular formula C₂₀H₁₈O₇. researchgate.net Similar analyses are applied to this compound. nih.govnih.govresearchgate.net

Fragmentation Analysis: Upon ionization, molecules can fragment into smaller ions. Analyzing these fragment ions provides critical structural information. Common fragmentation mechanisms include alpha-cleavage, beta-cleavage, and rearrangements like the McLafferty rearrangement. aaup.edulcms.czslideshare.netlibretexts.org The specific fragmentation patterns observed in the mass spectrum of this compound help to confirm the presence of characteristic substructures, such as carbonyl groups and aromatic systems, which are typical of anthracyclines. slideshare.netresearchgate.net Understanding these patterns is key to distinguishing this compound from isomers or related compounds. aaup.edulcms.czslideshare.netlibretexts.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify functional groups within a molecule by detecting the absorption or scattering of infrared light at specific frequencies corresponding to molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy provides a molecular fingerprint that can confirm the presence of key functional groups. For compounds like this compound, which are anthracyclines, characteristic absorption bands are expected.

Hydroxyl groups (-OH): Typically observed in the region of 3400-3300 cm⁻¹. researchgate.net

Carbonyl groups (C=O): Ketonic or ester carbonyls often appear around 1740 cm⁻¹, while hydrogen-bonded carbonyls can show shifts. researchgate.net

Quinone System: The quinone moiety, characteristic of anthracyclines, exhibits absorptions in the region of 1560–1680 cm⁻¹. researchgate.net

These characteristic bands help in confirming the presence of hydroxyl, carbonyl, and quinone functionalities within the this compound structure. researchgate.netresearchgate.netgoogle.com

X-ray Crystallography of this compound and its Co-Crystallized Complexes

Elucidation of Three-Dimensional Conformations

While specific crystal structure data for this compound itself was not detailed in the provided snippets, X-ray crystallography is a standard method for determining the three-dimensional conformations of molecules. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically processed to reconstruct the electron density map, revealing the atomic positions. anton-paar.com For complex molecules like anthracyclines, understanding their specific conformations in the solid state is crucial, as subtle differences in bond angles and dihedral angles can influence their interactions and properties. Related studies on anthracycline biosynthesis enzymes, such as RdmB, have involved determining their crystal structures, providing insights into the structural context of anthracycline pathways. researchgate.netpnas.org The general principles of X-ray crystallography are well-established for obtaining high-resolution structural data. anton-paar.comsci-hub.se

Structural Insights into Molecular Interactions

X-ray crystallography is also invaluable for studying how molecules interact with each other, particularly when crystals are formed from complexes of the target molecule with other substances, such as proteins or DNA. Although specific co-crystallization studies involving this compound were not detailed in the provided search results, this methodology is widely applied to understand drug-target interactions. By analyzing the atomic positions within a co-crystal, researchers can identify specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking interactions, that mediate molecular recognition. researchgate.netmdpi.comuniversiteitleiden.nl Such insights are fundamental for understanding the mechanism of action of compounds like this compound, even if the direct crystallization of this compound with its biological targets has not been explicitly reported in the provided snippets. Studies on enzymes involved in the biosynthesis of beta-rhodomycin, such as RdmB, have provided structural data on enzyme-cofactor interactions and enzyme-substrate binding, indirectly illustrating the types of structural insights gained from crystallographic studies in this field. researchgate.netpnas.org

Compound List

this compound

gamma-Rhodomycinone

Aclacinomycin A

10-epi-aclacinomycin A

4-O-methylaclacinomycin A

Oxaunomycin

Baumycin

(+)-4-demethoxydaunorubicin

Daunorubicin (B1662515)

Doxorubicin (B1662922)

Genistein

11-deoxy-β-rhodomycin A

15-demethoxy-ε-rhodomycin

Aklavinone (B1666741)

beta-D-glucose

L-daunosamine

beta-Ionone

alpha-Ionone

gamma-Ionone

beta-Lapachone

Molecular Mechanisms of Action and Biological Interactions Excluding Clinical Outcomes

Interaction with Nucleic Acids (DNA and RNA)

The planar aromatic structure of beta-Rhodomycinone is characteristic of molecules that interact with nucleic acids, forming the basis of its primary mechanism of action.

This compound, as a member of the anthracycline family, is believed to interact with DNA primarily through intercalation, a process where the planar ring system of the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is a well-established mechanism for many anthracyclines and is supported by studies on related compounds. nih.govmdpi.complos.org The intercalation process is driven by van der Waals forces, hydrogen bonding, and electrostatic interactions between the molecule and the DNA base pairs.

Table 1: Comparative DNA Binding of Rhodomycin-type Anthracyclines

Compound Relative Binding Affinity Correlation with Antimicrobial Activity
Iremycin Lowest Lowest
beta-Rhodomycin-I Intermediate Intermediate
beta-Rhodomycin-II Highest Highest

Data derived from comparative studies on Bacillus subtilis. nih.gov

Anthracyclines are well-documented inhibitors of topoisomerase enzymes, which are crucial for managing DNA topology during replication, transcription, and recombination. wikipedia.orgnih.govnih.govyoutube.com These enzymes, classified as Topoisomerase I (TopI) and Topoisomerase II (TopII), create transient breaks in the DNA backbone to allow for the relaxation of supercoils and the untangling of DNA strands. wikipedia.orgnih.gov Topoisomerase inhibitors can act as "poisons" by stabilizing the transient complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strand(s) and leads to the accumulation of DNA breaks. wikipedia.orgnih.gov

While direct experimental studies specifically detailing the inhibition of Topoisomerase I and II by this compound are not prevalent in the reviewed literature, its structural similarity to other potent anthracycline topoisomerase inhibitors strongly suggests that it likely shares this mechanism of action. The intercalation of the anthracycline molecule into the DNA can interfere with the topoisomerase-DNA complex, thereby inhibiting the enzyme's function. This inhibition is a critical aspect of the biological activity of many anthracyclines. mdpi.com

The dual action of DNA intercalation and topoisomerase inhibition by anthracyclines has profound consequences for DNA replication and transcription. By inserting into the DNA helix, intercalating agents can create a physical barrier that obstructs the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting the synthesis of new DNA and RNA molecules. mdpi.comembopress.orgembopress.org

Furthermore, the inhibition of topoisomerases disrupts the necessary management of DNA supercoiling that occurs ahead of the replication fork and during transcription. embopress.orgnih.gov Topoisomerase II poisons, for instance, can trap the enzyme on the DNA, leading to replication fork stalling. embopress.orgembopress.org This can result in the collapse of the replication fork and the formation of double-strand breaks, which are highly cytotoxic lesions. nih.govnih.govresearchgate.netembopress.orgresearchgate.net Consequently, the processes of both DNA replication and transcription are severely hampered, leading to a halt in cell proliferation and function. Although direct studies on this compound's specific impact on replication forks and transcriptional machinery are limited, its presumed activities as an intercalator and topoisomerase inhibitor point towards a significant disruption of these fundamental cellular processes.

Interaction with Cellular Proteins and Enzymes (Beyond Topoisomerases)

In addition to its interactions with nucleic acids, the biological effects of this compound may also be mediated through its interactions with other cellular proteins and enzymes.

Information regarding the specific modulation of kinase pathways, such as the Protein Kinase C (PKC) or Rho-kinase (ROCK) pathways, by this compound is not available in the currently reviewed scientific literature. nih.govmdpi.comwikipedia.orgnih.govnih.govucsd.edunih.govabclonal.comgenecards.orgguidetopharmacology.org These pathways are critical in regulating a multitude of cellular processes, and their interaction with small molecules can have significant biological outcomes. Further research is required to determine if this compound has any direct or indirect effects on these or other kinase signaling cascades.

Anthracyclines are known to be substrates for various reductase enzymes, particularly those belonging to the aldo-keto reductase (AKR) superfamily. nih.govresearchgate.net These enzymes can metabolize the carbonyl groups present in the anthracycline structure. For instance, the anticancer drug doxorubicin (B1662922) is inactivated by AKR1C3 through the reduction of its C-13 carbonyl group to a hydroxy metabolite, doxorubicinol. researchgate.net This metabolic inactivation is a recognized mechanism of drug resistance in cancer cells. nih.govresearchgate.net

Given the structural similarities, it is plausible that this compound is also a substrate for and potentially an inhibitor of certain aldo-keto reductases or other metabolic enzymes. Such interactions could influence the bioavailability and activity of this compound within the cell. However, specific studies detailing the inhibition of reductases or other metabolic enzymes by this compound are not extensively covered in the available literature.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction at the Cellular Level

This compound, as a member of the anthracycline class of compounds, is implicated in the generation of reactive oxygen species (ROS) at the cellular level, a mechanism that contributes to its biological activity. The fundamental structure of anthracyclines facilitates redox cycling, a process central to ROS production. While direct studies detailing the specific ROS generation by this compound are not extensively available, the mechanism can be inferred from the well-documented activities of structurally related anthracyclines and their aglycones.

The quinone moiety within the this compound structure is the primary site for this activity. It can undergo a one-electron reduction to a semiquinone radical by cellular reductases, such as NADPH-cytochrome P450 reductase. In the presence of molecular oxygen, this semiquinone radical can donate an electron to oxygen, regenerating the parent quinone and forming a superoxide (B77818) anion radical (O₂⁻). This process, known as futile cycling, can be repeated, leading to a significant accumulation of superoxide anions.

These superoxide anions can then be converted to other forms of ROS, either spontaneously or through enzymatic action by superoxide dismutase (SOD), resulting in the formation of hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, hydrogen peroxide can undergo the Fenton reaction to generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents that can damage a wide range of cellular macromolecules, including lipids, proteins, and nucleic acids. This cascade of events leads to a state of oxidative stress within the cell.

Research on Cosmomycin D, an anthracycline that contains a this compound aglycone, supports this mechanism. Studies have suggested that its mode of action includes the induction of ROS. nih.gov The cardiotoxicity associated with anthracyclines, in general, is also thought to involve these direct pathways of ROS generation. researchgate.net This body of evidence strongly suggests that this compound contributes to cellular oxidative stress through the redox cycling of its quinone structure.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cellular Models

This compound and its glycosides have been shown to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in various cellular models. These actions are critical to its biological effects and are mediated through complex signaling pathways.

Activation of Caspase Pathways

The induction of apoptosis by compounds containing the this compound scaffold is largely dependent on the activation of caspases, a family of proteases that execute the apoptotic program. Evidence from studies on Cosmomycin D, which features a this compound aglycone, demonstrates a clear caspase-dependent apoptotic mechanism. nih.gov

The process is often initiated by cellular damage, such as DNA damage caused by ROS. This can trigger the intrinsic apoptotic pathway. In this pathway, DNA damage leads to the activation of initiator caspases, such as caspase-9. nih.gov Activated caspase-9 then proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7. nih.gov These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The involvement of this pathway is further substantiated by findings that the broad-spectrum caspase inhibitor Z-VAD-FMK can strongly inhibit the apoptosis induced by Cosmomycin D. phorteeducacional.com.br This indicates that the apoptotic signal is transduced through the caspase cascade. Furthermore, the activity of these compounds has been associated with the modulation of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. upol.cz

Table 1: Key Caspases in this compound-Related Apoptosis

Caspase Type Specific Caspase Role in Apoptosis
Initiator Caspase-9 Activated by cellular stress (e.g., DNA damage); activates executioner caspases. nih.gov
Executioner Caspase-3 Cleaves key cellular proteins, leading to cell disassembly. nih.gov

| Executioner | Caspase-7 | Works in concert with Caspase-3 to execute apoptosis. nih.gov |

Perturbation of Cell Cycle Checkpoints

In addition to inducing apoptosis, this compound and related quinone compounds can disrupt the cell cycle, preventing cell proliferation. This is achieved by activating cell cycle checkpoints, which are regulatory pathways that halt cycle progression in response to cellular stress or damage.

Studies on the broader class of quinones suggest that these compounds can induce cell cycle arrest in either the G1 or G2/M phase. researchgate.net The arrest is often linked to the induction of cyclin-dependent kinase inhibitors, such as p21. researchgate.netresearchgate.net The p21 protein can inhibit the activity of cyclin-CDK complexes that are necessary for the cell to transition through the G1/S and G2/M checkpoints.

While direct studies on this compound are limited, research on related rhodomycin (B1170733) derivatives has shown an arrest in the G2/M phase, which correlates with p21 induction. researchgate.net Activation of the p21 gene is a known mechanism for promoting apoptosis and inhibiting cell proliferation. By causing an accumulation of cells at these checkpoints, this compound-containing compounds prevent damaged cells from replicating, providing an opportunity for DNA repair or, if the damage is too severe, shunting the cell towards apoptosis.

Table 2: Cell Cycle Checkpoints Affected by this compound and Related Compounds

Checkpoint Key Regulatory Protein Outcome of Perturbation
G1 Phase p21 Prevents entry into the S phase (DNA replication). researchgate.net

| G2/M Phase | p21 | Prevents entry into mitosis. researchgate.net |

Biological Activities in Preclinical and Cellular Models Excluding Human Clinical Data

In Vitro Cytotoxicity and Antiproliferative Activities in Cell Lines

Studies investigating the in vitro effects of beta-Rhodomycinone have demonstrated its potent activity against various cancer cell lines.

Dose-Response Profiling and Efficacy Studies in Various Cell Types

This compound has been evaluated for its cytotoxic effects across several human cancer cell lines. In studies using Streptomyces griseus isolate KJ623766, this compound (designated R1) was found to possess significant cytotoxic activity. It demonstrated a CD50 of 6.3 µg/mL against Caco2 cells and 9.45 µg/mL against Hela cells mdpi.comresearchgate.net. In contrast, its activity against the normal cell line Vero was considerably lower, with a CD50 of 64.8 µg/mL mdpi.comresearchgate.net. These findings suggest a degree of selectivity towards cancer cells compared to normal cells.

Further investigations have reported on related compounds. For instance, beta-rhodomycin-II, a related anthracycline, showed an IC50 of 12.1 μM against K562 cell lines mdpi.com. Rhodomycin (B1170733) B, another analogue, exhibited an IC50 of 8.8 μg/ml against Hela cells, while showing no significant cytotoxicity against L929 cells nih.gov.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

Cell LineCompoundIC50/CD50 (µg/mL)Reference
Caco2β-rhodomycinone6.3 mdpi.comresearchgate.net
Helaβ-rhodomycinone9.45 mdpi.comresearchgate.net
Veroβ-rhodomycinone64.8 mdpi.comresearchgate.net
K562β-rhodomycin-II12.1 mdpi.com
HelaRhodomycin B8.8 nih.gov

Comparative Studies with Related Anthracyclines

This compound and its derivatives have been compared with other established anthracycline antibiotics. The cytotoxic activity of this compound against cancer cell lines has been noted as comparable to that of doxorubicin (B1662922) mdpi.com. A particularly notable comparison comes from the study of Oxaunomycin, which is identified as 7-O-(alpha-L-daunosaminyl)-beta-rhodomycinone. Oxaunomycin demonstrated approximately 100 times greater cytotoxic activity against leukemic L1210 cell cultures than doxorubicin researchgate.net.

Studies on DNA binding and antimicrobial activity indicate a structure-activity relationship among rhodomycin-type anthracyclines. The binding constants and mean attachment times of compounds like iremycin, beta-rhodomycin-I, and beta-rhodomycin-II increase in that serial order, correlating with their enhanced antimicrobial activity against Bacillus subtilis nih.gov. This suggests that modifications to the this compound structure can significantly influence its biological efficacy.

Effects on Microbial Growth and Antimicrobial Potency Studies

The antimicrobial potential of this compound and compounds containing its core structure has also been explored.

Antibacterial Activities against Specific Pathogens

Compounds derived from or related to this compound have demonstrated activity against Gram-positive bacteria. For instance, violamycin, a complex that includes this compound, exhibits strong antimicrobial activity against Gram-positive bacteria and mycobacteria capes.gov.br. Furthermore, studies on rhodomycinone analogues, such as Rhodomycin B, have shown potent antibacterial activity against Bacillus subtilis, with an observed Minimum Inhibitory Concentration (MIC) of 2 µg/mL nih.gov. Related compounds like beta-rhodomycin-I and beta-rhodomycin-II also show increasing antimicrobial activity, suggesting the this compound scaffold is associated with antibacterial effects nih.gov.

Inhibition of Viral Replication in Cell Culture Systems

Based on the available scientific literature, there is no direct evidence or published data specifically detailing the inhibition of viral replication by this compound in cell culture systems. While some studies have investigated the antiviral activities of other related anthracycline compounds or different classes of natural products against various viruses, this compound has not been prominently featured in such research. Consequently, its efficacy or mechanism of action in combating viral infections at the cellular level remains largely uncharacterized in the reviewed sources.

Structure Activity Relationship Sar Studies of Beta Rhodomycinone Derivatives

Impact of Aglycone Modifications on Biological Activity and Specificity

The aglycone, or non-sugar portion, of β-rhodomycinone is the core tetracyclic structure that enables the primary mechanism of action for many anthracyclines: DNA intercalation. Modifications to this scaffold can significantly alter the compound's biological and pharmacological properties.

The addition or modification of substituents on the aromatic rings of the anthracycline core can profoundly influence its biological activity by altering its electronic properties and steric profile. The reactivity of the aromatic system is influenced by the electron-donating or electron-withdrawing nature of these substituents. libretexts.org

Electron-Donating Groups (EDGs): Groups like hydroxyl (–OH) or methoxy (B1213986) (–OCH₃) generally increase the electron density of the aromatic rings. This can enhance the stacking interactions between the aglycone and DNA base pairs, a key aspect of intercalation. For instance, the 4-methoxy group in related anthracyclines like daunorubicin (B1662515) is known to influence potency. nih.gov Removal of this group, as in 4-demethoxydaunorubicin (idarubicin), leads to higher potency, suggesting that simple electron donation is not the only factor and that steric and lipophilic characteristics also play a significant role. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂) or cyano (–CN) decrease the electron density of the aromatic system. libretexts.org While this can destabilize the DNA-intercalated complex, it can also alter the molecule's redox potential, which is implicated in the generation of reactive oxygen species and subsequent cardiotoxicity. Strategic placement of EWGs could potentially modulate this effect. nih.gov

Table 1: General Effects of Aromatic Ring Substituents on Anthracycline Activity

Substituent TypeExample GroupsGeneral Effect on Ring Electron DensityPotential Impact on Biological Activity
Electron-Donating (Activating)-OH, -OCH₃, -NH₂IncreaseMay enhance DNA stacking; influences potency and enzyme interactions.
Electron-Withdrawing (Deactivating)-NO₂, -CN, -C(O)RDecreaseMay alter redox potential and DNA binding affinity.
Halogens (Deactivating)-F, -Cl, -BrDecrease (Inductive) / Increase (Resonance)Complex effects; strong inductive withdrawal often dominates, deactivating the ring.

Specific modifications at the non-aromatic ring positions of the aglycone have been a major focus of SAR studies to improve the therapeutic index of anthracyclines.

C-7 Position: This is the site of glycosylation. The presence of a sugar at this position is paramount for activity. The stereochemistry of the C-7 hydroxyl group is critical for proper orientation of the sugar moiety in the DNA minor groove.

C-9 Position: Modification at the C-9 position significantly impacts activity. For example, the presence of a hydroxyl group at C-9 in doxorubicin (B1662922) and daunorubicin is important for hydrogen bonding with DNA. Replacing the C-9 hydroxyl with other groups or its complete removal, as in 9-deoxydoxorubicin, alters the biological profile and can affect the drug's interaction with topoisomerase II. nih.gov

C-10 Position: In the biosynthesis of rhodomycins, modifications at C-10 are key tailoring steps. Enzymes such as 10-hydroxylases can introduce a hydroxyl group at this position. oup.com This modification can influence the aglycone's conformation and its subsequent interactions. The substrate specificity of enzymes acting at C-10 often depends on the glycosylation state of the molecule, highlighting the interplay between different parts of the structure. oup.com

C-11 Position: The hydroxyl group at C-11 is considered to have a primary biological role. Studies have shown that 11-hydroxylated anthracyclines are generally more cytotoxic than their 11-deoxy counterparts.

Role of the Glycosidic Moiety in Biological Potency and Target Binding

The sugar portion of anthracyclines is not merely a solubilizing appendage but is essential for biological activity. nih.gov It interacts with the minor groove of DNA and with topoisomerase II, stabilizing the drug-DNA-enzyme ternary complex. researchgate.net Indeed, the aglycone alone typically shows a 70- to 100-fold decrease in activity compared to the glycosylated parent compound.

The identity and three-dimensional arrangement of the sugar(s) attached to the aglycone are critical determinants of potency and specificity.

Sugar Type: The vast majority of clinically effective anthracyclines possess an amino sugar, typically daunosamine (B1196630). Replacing this with other sugars can drastically alter activity. The development of derivatives with disaccharides or oligosaccharides is an area of active research aimed at enhancing DNA recognition and antitumor efficacy. nih.govresearchgate.net

Stereochemistry: The stereochemistry of the sugar is crucial. For example, the beta-anomer of doxorubicin binds much more weakly to DNA than the naturally occurring alpha-anomer, with a binding constant over two orders of magnitude lower. nih.gov This demonstrates the importance of the precise orientation of the sugar in the DNA minor groove for effective binding and subsequent biological action. nih.gov The axial orientation of additional sugar residues in some disaccharide analogues has been found to be critical for cytotoxic activity. nih.gov

The amino group at the C-3' position of the daunosamine sugar is a key functional group, typically protonated at physiological pH, which allows for favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Acylation/Alkylation: Modifications such as acylation of the 3'-amino group may reduce cytotoxicity. However, other modifications, such as the creation of formamidine (B1211174) derivatives, have been shown to increase anticancer activity and genotoxicity in vitro, suggesting that chemical transformation at the C-3' position is a viable strategy for developing more potent analogues. nih.gov

Replacement of Amino Group: Replacing the amino group with a smaller, neutral group like a hydroxyl can sometimes maintain cytotoxic effects while potentially overcoming mechanisms of multidrug resistance. usp.br The creation of analogues with an oxazoline (B21484) ring fused to the sugar has also yielded compounds with promising increases in anticancer activity. nih.gov These findings underscore that while the basic amine is important, it is not irreplaceable, and novel functionalities can be introduced to enhance desired properties. nih.gov

Table 2: Impact of Sugar Modifications on Anthracycline Activity

Modification TypeSpecific ChangeObserved Effect on Biological ActivityReference
StereochemistryChange from α- to β-anomer (Doxorubicin)>100-fold decrease in DNA binding constant. nih.gov
Amino Group (C-3')Replacement with hydroxyl groupCan maintain cytotoxicity and avert multidrug resistance. usp.br
Formation of oxazoline ringIncreased anticancer activity and apoptosis induction. nih.gov
Glycosylation StateRemoval of sugar (aglycone only)70-100 fold decrease in activity.

Correlation between Molecular Structure and DNA Intercalation Properties

The primary mechanism of action for many anthracyclines is their ability to intercalate into DNA, disrupting replication and transcription and ultimately leading to cell death. nih.govresearchgate.net This process is highly dependent on the molecule's structure.

The flat, planar, hydrophobic anthraquinone (B42736) ring system of the aglycone is the intercalating moiety. acs.org It inserts itself between the base pairs of the DNA double helix, with its long axis generally perpendicular to the helix axis. nih.govmdpi.com This insertion causes a local unwinding and lengthening of the DNA duplex. mdpi.com

The stability of this intercalated complex is governed by several factors:

Planarity and Aromaticity: The extensive π-system of the tetracyclic core allows for favorable stacking interactions with the DNA bases. Modifications that disrupt this planarity would be expected to severely diminish intercalating ability and biological activity.

Electrostatic Interactions: The protonated amino sugar in the minor groove provides a crucial electrostatic anchor to the phosphate backbone of DNA, stabilizing the entire complex. mdpi.com

Hydrogen Bonding: Specific hydrogen bonds between the substituents on the aglycone (e.g., the C-9 hydroxyl) and the functional groups of the DNA bases provide additional stability and can confer sequence preference.

Steric Factors: The sugar moiety resides in the minor groove, and its size, shape, and orientation can influence the stability of the intercalated complex. Bulky modifications to the sugar or the aglycone can create steric hindrance that prevents or weakens intercalation. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Beta Rhodomycinone Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are foundational for separating beta-Rhodomycinone from complex mixtures and achieving the high purity required for structural elucidation and further studies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is indispensable for assessing the purity of isolated this compound and its related analogues, as well as for quantifying their presence. Semi-preparative HPLC has been successfully employed to purify cytotoxic metabolites, including this compound (designated as R1), yielding reproducible amounts nih.gov. For instance, a semi-preparative HPLC system utilizing a Kromasil ODS preparative column (10 mm × 250 mm) with a flow rate of 4 mL/min and UV detection at 254 nm has been used for the recovery of pure compounds nih.gov. HPLC methods, particularly reversed-phase HPLC with UV detection (RP-HPLC-UVD), are established for the quantitative determination and purity assessment of compounds like thebaine, demonstrating their utility in quality control thermofisher.com. Generally, HPLC techniques are capable of achieving high purity levels, often exceeding 95%, for isolated compounds nerc.ac.uk.

Table 8.1.1: Representative HPLC Conditions for Rhodomycin (B1170733) Purification

ParameterConditionReference
ColumnKromasil ODS preparative column (10 mm × 250 mm) nih.gov
Mobile PhaseNot explicitly detailed for analytical purity, but gradient elution with water and acetonitrile (B52724) is common thermofisher.comiaea.org. thermofisher.comiaea.org
Flow Rate4 mL/min nih.gov
DetectionUV detection at 254 nm nih.gov
Purity Achieved>95% nerc.ac.uk

Preparative Chromatography for Isolation

Preparative chromatography, including Thin Layer Chromatography (TLC) and column chromatography, plays a vital role in the initial isolation and purification of this compound from crude extracts. Preparative TLC, often using silica (B1680970) gel plates, is a common technique for the partial purification of antimicrobial products from fermentation broths mdpi.comnih.govresearchgate.net. Solvent systems such as Chloroform (B151607): methanol (B129727): 25% aqueous NH3 (85:14:1) have been effectively used to resolve complex mixtures into distinct bands mdpi.comnih.govresearchgate.net. For larger-scale purification, column chromatography employing stationary phases like silica gel or cross-linked dextran (B179266) gels (e.g., Sephadex LH-20) with various solvent gradients is employed researchgate.netgoogle.comgoogle.com. These methods have enabled the isolation of this compound in reproducible amounts, with reported yields of approximately 5 mg/L for metabolite R1 nih.govresearchgate.netresearchgate.net. Specific isolation procedures have yielded quantities such as 68 mg of this compound after preparative TLC researchgate.netgoogle.com.

Table 8.1.2: Preparative Chromatography Isolation Yields and Conditions

CompoundIsolation MethodYields (approx.)Key Solvents/Stationary PhaseReference
β-Rhodomycinone (R1)Bioassay-guided fractionation, Semi-preparative HPLC5 mg/LKromasil ODS column nih.gov; Chloroform: Methanol: 25% aq. NH3 (85:14:1) mdpi.comnih.govresearchgate.net nih.govresearchgate.net
β-RhodomycinonePreparative TLC (Silica gel 60 PF254), Column chromatography (Sephadex LH-20)68 mgChloroform:methanol (20:1) researchgate.netgoogle.com; Benzene-acetone-formic acid (100:20:1) researchgate.netgoogle.com researchgate.netgoogle.com
ε-RhodomycinoneFermentation with adsorbent (e.g., Diaion HP-20)200-300 mg/LPolystyrene resin (Amberlite XAD-7) or Diaion HP-20 googleapis.com googleapis.com

Mass Spectrometry-Based Methods for Detection and Characterization in Complex Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is crucial for the sensitive detection, identification, and structural characterization of this compound and its related compounds within complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

LC-MS techniques, including LC-ESI-MS, are instrumental in identifying and profiling metabolites, providing detailed insights into biosynthetic pathways and metabolic transformations nih.govthermofisher.comgoogleapis.comnih.govresearchgate.netnih.govutupub.fijmb.or.krmdpi.com. LC-ESI-MS has been specifically utilized for the structure determination of beta- and gamma-rhodomycinone nih.gov. These methods allow for the separation of compounds based on their chromatographic properties, followed by mass analysis to determine their mass-to-charge ratio (m/z) thermofisher.comresearchgate.netjmb.or.kr. LC-MS/MS further enhances identification by fragmenting precursor ions, generating characteristic MS/MS spectra that can be compared against spectral libraries or used for de novo structural elucidation thermofisher.comresearchgate.netnih.gov. The use of high-resolution accurate mass (HRAM) MS systems aids in calculating empirical formulae, thereby improving the confidence in metabolite identification nih.gov.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Biosynthetic Intermediates

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structures of this compound and its biosynthetic intermediates by analyzing their fragmentation patterns nih.govgoogleapis.comresearchgate.netnih.govutupub.fijmb.or.krmdpi.comresearchgate.netnih.gov. Collision-induced dissociation (CID) is a common method used to fragment precursor ions, yielding product ions whose masses and relative abundances provide structural information researchgate.netnih.govnih.gov. Techniques such as precursor ion scanning, neutral loss scanning, and product ion scanning are employed to specifically detect and characterize metabolites utupub.fi. By analyzing these fragmentation pathways, researchers can confirm the presence of specific functional groups and structural motifs, thereby validating the identity of this compound and related compounds in complex biological matrices researchgate.netnih.govmdpi.comnih.gov.

Spectrophotometric and Fluorometric Assays for Quantification

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, are vital for the characterization and purity assessment of this compound due to its chromophoric nature. While direct fluorometric quantification of this compound is not extensively detailed in the provided literature, UV-Vis spectrophotometry is routinely used for its identification.

UV-Vis spectrophotometry is employed to record the absorption spectra of rhodomycin analogues, revealing characteristic peaks that aid in their identification nih.govmdpi.comnih.govresearchgate.net. These spectra typically exhibit absorption bands in specific wavelength ranges, such as around 297 nm, and in the visible region between 492-497 nm, 522-526 nm, and 557-562 nm nih.govresearchgate.net. Such spectral data, obtained in solvents like methanol, are crucial for confirming the presence of the anthracycline chromophore and for assessing the purity of isolated compounds thermofisher.comnerc.ac.uknih.govresearchgate.net. Although fluorometric assays are widely used in bioanalytical research for quantifying various molecules and enzyme activities google.comresearchgate.netlcms.cznih.govmdpi.com, their specific application for the direct quantification of this compound itself is not prominently featured in the reviewed literature.

Table 8.3.1: Characteristic UV-Vis Absorption Peaks for Rhodomycin Analogues

Wavelength Range (nm)DescriptionReference
~297Characteristic UV absorption peak nih.govresearchgate.net
492-497Characteristic visible absorption peak nih.govresearchgate.net
522-526Characteristic visible absorption peak nih.govresearchgate.net
557-562Characteristic visible absorption peak nih.govresearchgate.net

List of Compounds Mentioned:

this compound (β-Rhodomycinone, β-RMN)

gamma-Rhodomycinone (γ-Rhodomycinone)

alpha2-Rhodomycinone (α2-RMN)

epsilon-Rhodomycinone (B1195070) (ε-RMN)

gamma isoRhodomycinone (γ isoRMN)

Rhodomycin B (β-rhodomycin I)

Rhodomycin A (β-rhodomycin II)

Cosmomycin D (CosD)

Daunorubicin (B1662515)

Doxorubicin (B1662922)

Aclacinomycin A

Aclacinomycin T

Aklavinone (B1666741)

Obelmycin

E-rhodomycinone (ε-rhodomycinone)

ε-isorhodomycinone

β-pyrromycinone

Rhodomycins RDC

Genistein

Biosensor Technologies for Real-Time Detection and Binding Studies

Biosensor technologies offer advanced capabilities for the real-time detection and detailed study of molecular interactions, making them invaluable tools in the research of complex compounds like this compound. Given that this compound belongs to the anthracycline class, known for its DNA-intercalating properties, biosensors can elucidate its binding mechanisms, affinities, and kinetics with biological targets, such as DNA. These technologies enable label-free, sensitive, and often rapid analysis, providing critical insights that complement traditional biochemical assays.

Electrochemical Biosensors

Electrochemical biosensors have emerged as a powerful platform for the quantitative analysis of various analytes, including pharmaceutical compounds. Their advantages include cost-effectiveness, simplicity of operation, high sensitivity, and the potential for miniaturization and real-time monitoring mdpi.compeerj.commdpi.com. For studying anthracyclines like this compound, electrochemical biosensors often employ DNA as a biorecognition element. The principle of detection typically relies on the interaction between the anthracycline and DNA, such as intercalation, which alters the electrochemical properties of the DNA-modified electrode mdpi.comresearchgate.netfrontiersin.org.

These interactions can be detected through changes in electron transfer resistance or the redox signals of guanine (B1146940) and adenine (B156593) bases within the DNA strand mdpi.comresearchgate.net. Nanomaterials, such as silver nanoparticles (AgNPs), platinum nanoparticles (PtNPs), and graphene, are frequently incorporated into electrode designs to enhance the surface area, improve electron transfer kinetics, and boost sensitivity mdpi.commdpi.com. Research on related anthracyclines, such as doxorubicin, daunorubicin, and idarubicin, has demonstrated detection limits in the picomolar to nanomolar range using advanced electrochemical biosensor platforms researchgate.net. For instance, electrochemical DNA biosensors have achieved detection limits as low as 0.01 nM for doxorubicin, indicating their potential for highly sensitive analysis of DNA-anthracycline binding events researchgate.net.

Surface Plasmon Resonance (SPR) Biosensors

Surface Plasmon Resonance (SPR) biosensors provide a label-free, real-time method for monitoring molecular interactions, making them exceptionally useful for studying binding kinetics and affinities ceitec.cznih.govnih.gov. In an SPR system, one interacting molecule (e.g., DNA) is immobilized on a sensor surface, and the other molecule (e.g., this compound) in solution is passed over it. Binding events cause changes in the refractive index at the sensor surface, which are detected as shifts in the SPR signal mdpi.comnih.gov.

SPR technology is capable of detecting molecules as small as 100 Da in real-time and is well-suited for high-throughput screening of small molecules and for characterizing binding events, including those involving DNA intercalation or groove binding nih.govsci-hub.se. The ability to obtain kinetic data (association and dissociation rates) and affinity constants (KD) directly from SPR measurements offers a comprehensive understanding of how this compound interacts with its targets. Furthermore, SPR imaging (SPRi) allows for multiplexed analysis, enabling the simultaneous study of interactions with multiple targets or under various conditions nih.gov.

Aptamer-Based Biosensors

Aptamer-based biosensors, or aptasensors, leverage the high specificity and affinity of aptamers—short, single-stranded DNA or RNA molecules—for target molecules mdpi.com. Aptamers can be selected to bind to a wide range of targets, including small molecules like anthracyclines. These biosensors can be designed using various transduction methods, including electrochemical and optical techniques, to detect the binding of the aptamer to the target compound. Aptasensors offer advantages such as good selectivity, sensitivity, and the potential for rapid assay development, making them a promising avenue for real-time detection and binding studies of compounds like this compound mdpi.com.

Research Findings and Data

Biosensor technologies have been instrumental in dissecting the complex interactions of anthracyclines with DNA, providing quantitative data on binding affinities and kinetics. For example, electrochemical biosensors have been developed to study the intercalation of anthracyclines into DNA, observing changes in electrochemical signals that correlate with the extent of binding mdpi.comresearchgate.net. SPR has been employed to measure the real-time binding of various DNA-binding agents, providing kinetic parameters crucial for understanding drug efficacy and mechanism of action nih.govsci-hub.se.

Biosensor TypeAnalyte Studied (Related Anthracyclines)Binding Interaction StudiedReported Detection LimitKey Technology Principle
Electrochemical DNA NanobiosensorEpirubicin, Doxorubicin, IdarubicinDNA Intercalation0.01 nM (Doxorubicin)DNA immobilized on electrode; detection via shifts in DNA base oxidation potentials mdpi.comresearchgate.net
Polyaniline (PANI)-based sensorDoxorubicin, Daunorubicin, IdarubicinDNA Interaction0.01 nM (Doxorubicin)DNA probe immobilized on PANI electrode; detection via changes in electron transfer resistance researchgate.net
Biolayer Interferometry (BLI)DoxorubicinDNA BindingNot specifiedLabel-free, real-time monitoring of mass changes upon binding to immobilized DNA sci-hub.se
Surface Plasmon Resonance (SPR)Various small molecules, DNA-binding agentsMolecular Interactions~100 Da molecule sizeLabel-free, real-time detection of refractive index changes at sensor surface nih.gov
DNA-based Electrochemical BiosensorMitoxantrone (Anthracycline analogue)DNA IntercalationNot specifiedDNA as recognition element; amplified detection using ZIF-8/Ionic Liquid frontiersin.org

These findings highlight the utility of biosensor technologies in characterizing the molecular interactions of anthracyclines. By adapting these methodologies, researchers can gain detailed insights into the binding behavior of this compound with DNA and other potential biological targets, contributing significantly to its pharmacological and toxicological understanding.

Biotechnological Production and Strain Improvement

Fermentation Optimization Strategies for Enhanced beta-Rhodomycinone Production

Optimizing the fermentation process is a critical step in maximizing the yield of secondary metabolites like this compound. This involves a multi-faceted approach, tuning both the nutritional and physical environment of the producing strain to favor antibiotic synthesis over simple biomass growth.

The composition of the culture medium and the physical parameters of the fermentation are fundamental factors that govern the productivity of Streptomyces strains. Statistical methods, such as response surface methodology (RSM), are frequently employed to identify the optimal combination of variables, as the interaction between different factors can be complex. serbiosoc.org.rs

Key nutritional components influencing the production of anthracyclines include carbon sources, nitrogen sources, and trace elements. Studies on various Streptomyces species have shown that carbohydrates like glucose and maltose, and complex nitrogen sources such as soy peptone, beef extract, soyabean meal, and yeast extract, can significantly stimulate the production of antimicrobial compounds. serbiosoc.org.rsresearchgate.netnih.govnih.gov For instance, in a study optimizing the production of epsilon-rhodomycinone (B1195070), a direct precursor to doxorubicin (B1662922), by a mutant strain of Streptomyces peucetius var. caesius, soy peptone and beef extract were identified as the most effective complex medium components for growth. nih.gov

Physical process parameters are equally crucial. Temperature, pH, and dissolved oxygen (DO) levels must be carefully controlled throughout the fermentation. Optimal temperatures for anthracycline production by Streptomyces are typically around 30-35°C. nih.govinnovareacademics.in The pH of the medium also has a profound effect, with neutral to slightly alkaline initial pH values often favoring production. innovareacademics.in Maintaining adequate aeration and dissolved oxygen is critical for these aerobic bacteria; however, excessive aeration during the production phase can sometimes lead to the degradation of the product. nih.gov In the case of epsilon-rhodomycinone production, controlling the dissolved oxygen level increased cell growth, while a subsequent decrease in aeration combined with a pH increase was found to be beneficial for the final product yield. nih.gov

Below is an interactive table summarizing key media components and process parameters that are commonly optimized for antibiotic production in Streptomyces.

While simple batch fermentation is easy to implement, it is often limited by substrate depletion and the accumulation of toxic byproducts. researchgate.netscielo.br To overcome these limitations and achieve higher cell densities and product titers, fed-batch and continuous culture strategies are often employed.

In a fed-batch process, nutrients are added incrementally during the fermentation. This strategy allows for the control of the microbial growth rate and can prevent the metabolic repression often caused by high initial concentrations of substrates like glucose. nih.gov Research on the production of the anthracycline retamycin by Streptomyces olindensis demonstrated that maximum production was achieved using an exponential feeding strategy that maintained a low specific growth rate. nih.gov Controlling the growth rate at a higher level led to a decrease in antibiotic synthesis. Similarly, studies on Streptomyces capoamus suggested that a fed-batch process where nitrogen is the limiting nutrient could lead to extended production of anthracyclines. researchgate.netscielo.br

Continuous culture , where fresh medium is continuously added and culture broth is simultaneously removed, allows the system to reach a steady state. This provides a constant environment and a consistent rate of cell growth and product formation, making it a powerful tool for research and process optimization. However, the long cultivation periods increase the risk of contamination and strain instability, making fed-batch strategies generally more common for industrial production of secondary metabolites.

The following table compares the characteristics of different fermentation modes.

Genetic Engineering of Producing Strains for Increased Titer and Novel Analogs

Beyond process optimization, direct modification of the genetic makeup of producing strains offers a powerful route to enhance the production of this compound and to create novel derivatives. These strategies focus on the biosynthetic gene cluster (BGC) that encodes the enzymatic machinery for anthracycline synthesis.

Anthracyclines are polyketides, synthesized by large, multi-domain enzymes called polyketide synthases (PKS). nih.gov The genes encoding the PKS and the subsequent tailoring enzymes (e.g., cyclases, oxygenases, methyltransferases, and glycosyltransferases) that modify the polyketide backbone are clustered together on the chromosome. By deleting, overexpressing, or replacing specific genes within this cluster, researchers can rationally alter the final product. For example, the targeted inactivation of genes responsible for later glycosylation steps can lead to the accumulation of the aglycone, this compound.

Key tailoring enzymes in the rhodomycin (B1170733) pathway include those responsible for hydroxylations at various positions on the anthracyclinone core. For instance, the enzymes RdmE, RdmC, and RdmB are involved in C-10 and C-11 hydroxylation steps. nih.govresearchgate.net Manipulating the expression of these genes or introducing similar genes from other anthracycline pathways can generate a variety of hydroxylated rhodomycinone analogs. nih.gov

The table below lists some key gene types within an anthracycline BGC and their roles.

The expression of biosynthetic gene clusters in Streptomyces is tightly controlled by a complex hierarchy of regulatory genes. nih.gov At the top of this hierarchy are global regulators that respond to nutritional signals and cellular stress. Within the BGC itself, there are typically one or more pathway-specific regulatory genes (PSRs) that act as master switches, directly activating the transcription of the biosynthetic genes. nih.govresearchgate.net

A common and effective strategy to increase antibiotic yield is to overexpress these positive PSRs. Many of these activators belong to a family known as SARPs (Streptomyces Antibiotic Regulatory Proteins). nih.govwur.nl For example, the doxorubicin BGC contains the SARP-family activator DnrI. nih.gov By placing a strong, constitutive promoter upstream of the native SARP gene or by introducing extra copies of the gene on a plasmid, the entire biosynthetic pathway can be upregulated, leading to significantly higher product titers. Identifying and overexpressing the specific SARP or other positive regulator (e.g., LAL-family regulators) within the this compound BGC is a key objective for strain improvement. nih.govfigshare.com

Pathway engineering, often termed combinatorial biosynthesis, leverages the modular nature of biosynthetic pathways to create novel "unnatural" natural products. nih.gov This is achieved by combining genes from different biosynthetic pathways into a single host strain. The substrate promiscuity of many biosynthetic enzymes allows them to accept and process intermediates that are slightly different from their native substrates.

By expressing tailoring enzymes from other anthracycline pathways (like those for doxorubicin, kosinostatin, or steffimycin) in a strain engineered to produce a rhodomycinone scaffold, a diverse array of new analogs can be generated. nih.gov For example, introducing an oxygenase cassette containing the genes rdmE, rdmC, and rdmB into strains producing other anthracyclinone scaffolds resulted in the production of novel this compound analogues. nih.govresearchgate.net Another approach involves creating host strains, such as Streptomyces venezuelae mutants, that are unable to produce their native compounds but can efficiently glycosylate exogenously fed aglycones like epsilon-rhodomycinone with a variety of natural and unnatural sugars. nih.govresearchgate.net This technique has been used to generate libraries of novel rhodomycin D derivatives. researchgate.net This combinatorial approach significantly expands the chemical diversity accessible from the rhodomycinone core, providing new compounds for biological screening. nih.gov

The following table provides examples of pathway engineering strategies to produce diversified rhodomycinones.

Heterologous Expression Systems for Biosynthesis of this compound

The native production of this compound and other anthracyclines in their original host organisms, typically species of Streptomyces, can be limited by slow growth rates, complex regulatory networks, or low yields. To overcome these challenges, heterologous expression has emerged as a powerful strategy for the production of polyketides. asm.orgnih.gov This approach involves transferring the entire biosynthetic gene cluster (BGC) responsible for producing the compound into a more suitable, well-characterized, and genetically tractable host organism. mdpi.com

Streptomyces species remain the preferred hosts for expressing complex polyketide pathways due to their metabolic similarity to the native producers, ensuring the availability of necessary precursors and compatible cellular machinery. nih.gov Streptomyces albus and Streptomyces coelicolor are among the most successfully utilized chassis for this purpose. nih.govacs.org For instance, the BGC for the anthracycline steffimycin (B1681132) was successfully cloned from "Streptomyces steffisburgensis" and expressed in S. albus, leading to the production of the target compound. nih.govasm.orgasm.org Similarly, the nogalamycin (B1679386) BGC was expressed in S. albus J1074. nih.gov

The process for heterologous expression of the this compound BGC follows a general workflow:

Identification and Cloning of the BGC: The complete gene cluster encoding the polyketide synthase (PKS) and all the tailoring enzymes (e.g., cyclases, oxygenases, reductases) required for this compound synthesis is identified and isolated from the native producer's genome.

Vector Construction: The entire BGC, which can be quite large, is cloned into a suitable expression vector, often a plasmid or cosmid that can be stably maintained and expressed in the chosen host.

Host Transformation: The engineered vector is introduced into the selected heterologous host, such as S. albus or S. coelicolor, via methods like conjugation. nih.gov

Fermentation and Production: The recombinant host is cultivated under optimized fermentation conditions to produce the target aglycone. Research has demonstrated the robust production of this compound analogues (up to 30.3 ± 10 mg/L) in engineered Streptomyces strains by co-expressing the necessary PKS and tailoring enzyme cassettes. acs.org

Host strain engineering can further enhance production. This can involve deleting competing secondary metabolite pathways to direct more precursors, like malonyl-CoA and methylmalonyl-CoA, towards this compound synthesis. nih.gov Additionally, refactoring the BGC by replacing native promoters with stronger, constitutive promoters can significantly boost the transcription of biosynthetic genes and, consequently, the final product yield. nih.govresearchgate.net

Table 1: Key Components in Heterologous Expression Systems for Anthracycline Aglycones
ComponentExampleFunction/RationaleReference
Native ProducerStreptomyces steffisburgensis, Streptomyces nogalaterSource of the biosynthetic gene cluster (BGC) for the target anthracycline. nih.govnih.gov
Heterologous HostStreptomyces albus, Streptomyces coelicolor M1152Genetically tractable, faster growth, and optimized for secondary metabolite production. Provides necessary precursors. nih.govacs.org
Genetic ElementPolyketide Synthase (PKS) cassettes, Tailoring enzyme cassettes (e.g., cyclases, oxygenases)The core enzymatic machinery required to synthesize and modify the polyketide backbone into the final aglycone structure. acs.org
Engineering StrategyBGC refactoring (promoter replacement), Deletion of competing pathwaysTo increase the expression of biosynthetic genes and channel metabolic flux towards the desired product, enhancing yield. nih.gov

Downstream Processing and Purification Methodologies at Research Scale

The recovery and purification of this compound from fermentation cultures at the research scale is a multi-step process designed to isolate the compound from a complex mixture of cellular components and media constituents. The methodology relies on the physicochemical properties of the aglycone, particularly its solubility in organic solvents and its interaction with chromatographic stationary phases.

The typical downstream processing workflow is as follows:

Separation of Biomass: The first step involves separating the microbial cells (mycelium) from the liquid culture broth via filtration or centrifugation. The location of the target compound (intracellular vs. extracellular) determines which fraction is processed further. For many Streptomyces fermentations, bioactive compounds are found within the mycelial cake. nih.gov

Solvent Extraction: The separated biomass or cell-free broth is extracted with a suitable organic solvent. Due to the aromatic and moderately polar nature of this compound, solvents like ethyl acetate (B1210297), chloroform (B151607), or acetone (B3395972) are commonly employed. nih.govmdpi.com For instance, mycelial cake can be extracted with acetone, which is then concentrated and re-extracted with chloroform. nih.gov Alternatively, a direct extraction of the whole broth or the supernatant with ethyl acetate is also a common practice. mdpi.com

Concentration: The resulting organic extract, containing the crude mixture of metabolites, is concentrated under reduced pressure using an instrument such as a rotary evaporator. This step removes the bulk of the solvent, yielding a concentrated crude extract. mdpi.com

Chromatographic Purification: The final purification is achieved through one or more chromatographic techniques. nih.govbioanalysis-zone.com

Column Chromatography: The crude extract is often subjected to silica (B1680970) gel column chromatography. The components are separated by eluting the column with a solvent system of increasing polarity, such as a chloroform-methanol or chloroform-ethyl acetate gradient. nih.gov Fractions are collected and tested for the presence of the target compound.

Thin-Layer Chromatography (TLC): Preparative TLC is another effective method for purification at the research scale. nih.gov Analytical TLC is used to monitor the separation and identify fractions containing this compound. For this compound (β-RMN), a reported mobile phase is a mixture of chloroform and methanol (B129727) (15:1), which yields a characteristic red spot with an Rf value of 0.45 on a silica gel plate. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving high purity, fractions enriched with this compound are often subjected to a final purification step using preparative or semi-preparative HPLC, typically with a reverse-phase column. mdpi.comnih.gov

Table 2: Summary of Downstream Processing and Purification Steps for this compound
StepMethodologyDetails & ReagentsReference
1. Biomass SeparationFiltration / CentrifugationSeparates mycelium from the culture broth. nih.gov
2. ExtractionLiquid-Liquid Solvent ExtractionSolvents: Ethyl acetate, Chloroform, Acetone. Applied to either biomass or supernatant depending on compound location. nih.govmdpi.com
3. ConcentrationRotary EvaporationRemoves solvent to yield a crude extract. mdpi.com
4. PurificationSilica Gel ChromatographyColumn or Preparative TLC. Mobile Phase Example: Chloroform:Methanol (15:1). nih.gov
High-Performance Liquid Chromatography (HPLC)Final polishing step for high purity using reverse-phase columns. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for Beta Rhodomycinone

Integration of Omics Technologies in Biosynthetic Research

The complex biosynthesis of anthracyclines, including beta-rhodomycinone, presents a fertile ground for the application of omics technologies. Genomics, transcriptomics, and metabolomics offer powerful tools to unravel the intricate biosynthetic pathways, identify novel genes and enzymes, and understand the regulatory networks governing their production mdpi.com. By employing genome mining techniques, researchers can identify and characterize biosynthetic gene clusters (BGCs) responsible for this compound synthesis mdpi.com. This comprehensive understanding can pave the way for metabolic engineering strategies to optimize fermentation processes, improve yields, and even engineer strains for the production of specific intermediates or novel analogs. For instance, elucidating the complete biosynthetic pathway of this compound can reveal rate-limiting steps or bottlenecks that can be targeted for enhancement, leading to more efficient and sustainable production methods mdpi.comresearchgate.net.

Exploration of Novel Biological Targets and Mechanisms

This compound, characteristic of the anthracycline class, exerts its primary cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells ontosight.aiontosight.ainih.govresearchgate.net. However, future research aims to delve deeper into its molecular interactions. This includes identifying additional cellular targets beyond DNA and topoisomerase II, as well as understanding the mechanisms by which cancer cells develop resistance to these compounds ontosight.ai. Preliminary studies suggest that some anthracyclines may influence signaling pathways, such as those involving Src family kinases, which are crucial for cell survival and proliferation smolecule.com. Future investigations could explore these and other signaling cascades to uncover new therapeutic strategies or combination therapies that could overcome resistance and enhance the efficacy of this compound derivatives.

Development of Advanced Computational Models for Drug Design and Discovery

Computational approaches are revolutionizing drug design by providing powerful tools to predict molecular behavior and interactions, thereby accelerating the discovery and development process dromicslabs.comvalencelabs.com. Advanced computational models, including molecular modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking, are instrumental in understanding how this compound and its analogs interact with biological targets dromicslabs.comvalencelabs.combiotech-asia.org. These in silico methods allow researchers to virtually screen vast libraries of compounds, predict binding affinities, and optimize molecular structures for enhanced potency and specificity valencelabs.com. The integration of machine learning and multi-scale modeling approaches promises to further refine these predictions, enabling the rational design of novel this compound derivatives with improved pharmacological profiles and reduced off-target effects, ultimately minimizing side effects and enhancing therapeutic outcomes dromicslabs.comvalencelabs.com.

Biotechnological Innovations for Sustainable Production

The chemical synthesis of complex molecules like this compound can be resource-intensive and generate significant waste. Biotechnology offers a more sustainable and environmentally friendly alternative for the production of these valuable compounds psu.edutechmigroup.com. Innovations in fermentation technology, coupled with metabolic engineering and the use of engineered microorganisms, can lead to significantly improved yields and more cost-effective production mdpi.comresearchgate.nettechmigroup.com. Biocatalytic processes, operating under milder conditions, can reduce energy consumption and minimize the generation of toxic by-products compared to traditional chemical synthesis psu.edu. The development of robust microbial strains through genetic modification and optimization of culture conditions represents a key avenue for achieving sustainable and scalable production of this compound and its precursors mdpi.comresearchgate.net.

Expanding the Chemical Space of this compound Derivatives through Synthetic Biology

Synthetic biology and combinatorial biosynthesis offer powerful platforms for exploring and expanding the chemical space of this compound derivatives researchgate.netpnas.orgresearchgate.netnih.govnih.gov. By manipulating biosynthetic pathways and employing various chemical and enzymatic modification strategies, researchers can generate a diverse array of novel compounds. These modifications can target the aglycone core, the attached sugar moieties, or specific functional groups, aiming to enhance anticancer activity, alter pharmacokinetic properties, and reduce undesirable side effects such as cardiotoxicity ontosight.airesearchgate.net. For example, altering the sugar components or the N-alkylation pattern can lead to compounds with improved therapeutic indices researchgate.netresearchgate.net. The ability to reconstitute late-stage biosynthetic steps or introduce heterologous pathways allows for the creation of hybrid molecules with potentially superior pharmacological profiles, pushing the boundaries of anthracycline drug discovery researchgate.netnih.gov.

Compound Table

Compound NameDescription
This compoundAn anthracycline aglycone, precursor for various antibiotics and anticancer agents.

Cytotoxicity of this compound Against Cell Lines

Cell LineCD50 (µg/mL)Source
Caco26.3 mdpi.comnih.govresearchgate.net
Hela9.45 mdpi.comnih.govresearchgate.net
Vero64.8 mdpi.comnih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.